molecular formula C12H9ClO4 B11862621 4-Chloro-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one CAS No. 7471-75-2

4-Chloro-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one

Cat. No.: B11862621
CAS No.: 7471-75-2
M. Wt: 252.65 g/mol
InChI Key: MCYRRAOHRJTPAN-UHFFFAOYSA-N
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Description

4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is a synthetic organic compound belonging to the furochromone family. This compound is characterized by its fused ring structure, which includes a furan ring and a chromone moiety. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired furochromone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced furochromone derivatives.

    Substitution: Amino or thio-substituted furochromone derivatives.

Scientific Research Applications

4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    9-Methoxy-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the chloro group, which may influence its substitution reactions and overall properties.

    4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one derivatives: Various derivatives with different substituents can exhibit unique properties and activities.

Uniqueness

4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

7471-75-2

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H9ClO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-3H,4-5H2,1H3

InChI Key

MCYRRAOHRJTPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC(=O)C=C3)Cl)CCO2

Origin of Product

United States

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